molecular formula C10H20O B1329816 1-Butylcyclohexanol CAS No. 5445-30-7

1-Butylcyclohexanol

Cat. No. B1329816
CAS RN: 5445-30-7
M. Wt: 156.26 g/mol
InChI Key: RCHLXMOXBJRGNX-UHFFFAOYSA-N
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Description

1-Butylcyclohexanol is a chemical compound with the molecular formula C10H20O . It is also known by other names such as 1-n-Butylcyclohexanol and 1-butylcyclohexan-1-ol . The molecular weight of this compound is 156.26 g/mol .


Molecular Structure Analysis

The IUPAC name for 1-Butylcyclohexanol is 1-butylcyclohexan-1-ol . The InChI representation of its structure is InChI=1S/C10H20O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2-9H2,1H3 . The compound has a total of 11 heavy atoms and its complexity, as computed by PubChem, is 103 .


Physical And Chemical Properties Analysis

1-Butylcyclohexanol has a density of 0.9±0.1 g/cm³ and a boiling point of 210.9±8.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 52.0±6.0 kJ/mol . The compound has a flash point of 84.6±10.9 °C .

Scientific Research Applications

1-Butylcyclohexanol is a chemical compound with the molecular formula C10H20O . It’s used in various scientific fields, particularly in chemistry and material science .

The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 1-Butylcyclohexanol . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

  • Enthalpy (Ideal Gas) as a function of Temperature

These properties are essential for various applications, such as the design of chemical processes and equipment, environmental modeling, and fundamental scientific research .

Field: Dermatology

Application Summary

4-t-butylcyclohexanol is used in the treatment of sensitive skin. More than 50% of adults report suffering from sensitive skin, a condition characterized by sensations such as prickling, burning, skin tightness, or pruritus, often accompanied by inflammation and erythema .

3. Methods of Application: In a study, 4-t-butylcyclohexanol, licochalcone A, and acetyl dipeptide-1 cetyl ester were analyzed in vitro for their potential to decrease the release of PGE2 and activation of NFjB and to inhibit TRPV1 activation or the release of neuronal CGRP .

4. Results: In vitro, 4-t-butylcyclohexanol significantly reduced TRPV1 activation . A formulation containing 4-t-butylcyclohexanol showed a significant immediate anti-stinging/anti-burning effect in vivo, and a cream base containing a combination of 4-t-butylcyclohexanol and a licochalcone A-rich licorice extract reduced shaving-induced erythema . These results indicate that the combination of the TRPV1 antagonist 4-t-butylcyclohexanol and the potent anti-inflammatory licochalcone A provide an effective active ingredient concept for the treatment of sensitive skin .

Safety And Hazards

1-Butylcyclohexanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

1-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHLXMOXBJRGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202851
Record name Cyclohexanol, 1-butyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylcyclohexanol

CAS RN

5445-30-7
Record name 1-Butylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5445-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 1-butyl-
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Record name 1-Butylcyclohexanol
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Record name Cyclohexanol, 1-butyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
XL XIE, YL ZENG, Y YIN - Journal of Jishou University (Natural …, 2010 - zkxb.jsu.edu.cn
Abstract: Laboratory synthesis of 1-n-butylcyclohexanol was designed. The detail procedure was that Grignard reagent was prepared by 1-butane bromide reaction with Magnesium, …
Number of citations: 2 zkxb.jsu.edu.cn
DD Roberts - The Journal of Organic Chemistry, 1965 - ACS Publications
… Reduction with hydrogen over platinum oxide (in the presence of concentrated hydrochloric acid) leads to a reversal of the 4-1-butylcyclohexanol isomer composition in accord with the …
Number of citations: 3 pubs.acs.org
WC Still - Journal of the American Chemical Society, 1978 - ACS Publications
… 1-butylcyclohexanol could be detected in either of the crude products by VPC. This observation is somewhat surprising since it implies that the tin/lithium exchange is virtually complete …
Number of citations: 686 pubs.acs.org
B Manohar, S Divakar - 2004 - nopr.niscpr.res.in
… Although the exact reason is not known, 4-1butylcyclohexanol could be forming a reverse micellar type aggregate in I: 1 hexane-chloroform solution as the molecule contains a …
Number of citations: 4 nopr.niscpr.res.in
SA Tomellini, DD Saperstein, JM Stevenson… - Analytical …, 1981 - ACS Publications
The interpretation of infrared data is usually a difficult task for all but themost experienced spectroscopists. Thus, a variety of methods have been devised to aid thescientist in evaluating …
Number of citations: 32 pubs.acs.org
HL Goering, RL Reeves, HH Espy - Journal of the American …, 1956 - ACS Publications
… Nine grams (0.0577 mole) of 1<-butylcyclohexanol,u mp 48.8-51 (lit.11 mp 49-50) was dehydrated by heating to 200 with several crystals of iodine.11 The mixture of water and …
Number of citations: 38 pubs.acs.org
D Dalawai, HN Murthy - Pharmacognosy Journal, 2021 - phcogj.com
Background: Andrographis producta (Acanthaceae) is endemic to Western Ghats, India, traditionally used by native people for the control of various ailments including intestinal worms, …
Number of citations: 4 phcogj.com
H Van Bekkum, B Van de Graaf… - Recueil des Travaux …, 1970 - Wiley Online Library
… Attempted preparation of compound 1 starting from 4-, 3-, 2-, and 1-/butylcyclohexanol using the Koch carboxylation 4 with sulfuric acid and formic acid gave complex mixtures of …
Number of citations: 17 onlinelibrary.wiley.com
WI Lee, KJ Shin, MS Kim - Bulletin of the Korean Chemical …, 1983 - pdf.lookchemmall.com
… For example, in the presence of tri-sbutylborane, 42 % yield of cis-4-1-butylcyclohexanol was observed whereas only 8 % yicld with lithium borohydride alone in the reduction of 4–1-…
Number of citations: 6 pdf.lookchemmall.com
T Suzuki, M Itoh, S Ogawa, Y Takegami - Bulletin of the Chemical …, 1978 - journal.csj.jp
… Eliel et alº reported the epimerization equilibrium of 4-1butylcyclohexanol with aluminum isopropoxide in 2-propanol, resulting in 79%, trans and 21 %, cis isomers. The origin of …
Number of citations: 3 www.journal.csj.jp

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